molecular formula C10H22N2O4 B2903576 1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-methoxyethyl)urea CAS No. 2097900-20-2

1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-methoxyethyl)urea

Cat. No.: B2903576
CAS No.: 2097900-20-2
M. Wt: 234.296
InChI Key: VNQPVNHNYMYTED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-methoxyethyl)urea is a synthetic urea derivative of significant interest in medicinal chemistry and pharmacological research. Urea-based compounds are prized for their ability to form multiple stable hydrogen bonds with biological targets, which is crucial for achieving high potency and selectivity in drug candidates . This specific molecule features a unique hybrid structure, combining a 2,3-dimethoxy-2-methylpropyl chain with a 2-methoxyethyl group. This architecture may influence its conformational preferences and physicochemical properties, potentially fine-tuning its solubility, permeability, and overall drug-like characteristics . The primary research value of this compound lies in its role as a building block or lead structure in drug discovery programs. Urea derivatives are found in a wide array of therapeutic areas, including as inhibitors for various enzymes and receptors . Related urea compounds have been investigated for diverse applications, ranging from regulating plant senescence to inhibiting targets in the human central nervous system . Researchers can utilize this high-purity compound to explore novel structure-activity relationships (SAR), develop new bioactive molecules, or study the mechanism of action of urea-containing compounds in biological systems. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable laboratory safety regulations.

Properties

IUPAC Name

1-(2,3-dimethoxy-2-methylpropyl)-3-(2-methoxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O4/c1-10(16-4,8-15-3)7-12-9(13)11-5-6-14-2/h5-8H2,1-4H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQPVNHNYMYTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCCOC)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-methoxyethyl)urea typically involves the reaction of 2,3-dimethoxy-2-methylpropylamine with 2-methoxyethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the urea group into amine groups.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

N-[4-[1-[(2,6-Difluorophenyl)methyl]-1,2,3,4-tetrahydro-5-[[(2-methoxyethyl)methylamino]methyl]-3-(6-methoxy-3-pyridazinyl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-N'-methoxyurea (CAS 737789-61-6)

  • Molecular Formula : C${31}$H${31}$F$2$N$7$O$_6$S
  • Molecular Weight : 667.68 g/mol
  • Key Features: Incorporates a thieno[2,3-d]pyrimidinone heterocycle with a 2-methoxyethylmethylamino substituent. Contains fluorine atoms and a methoxypyridazinyl group, enhancing metabolic stability and target affinity.
  • Comparison :
    • The target compound lacks the heterocyclic system and fluorine atoms, likely reducing binding specificity but improving synthetic accessibility.
    • Both share a 2-methoxyethyl group , suggesting comparable polarity profiles.

1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea (CAS 1798023-74-1)

  • Molecular Formula : C${14}$H${22}$N$2$O$5$
  • Molecular Weight : 298.33 g/mol
  • Key Features :
    • Contains a 3,4-dimethoxyphenyl group and a hydroxyethyl linker.
    • The aromatic ring enables π-π interactions, while the hydroxy group enhances solubility.
  • Comparison :
    • The target compound replaces the aromatic hydroxyethyl group with a branched aliphatic chain , favoring lipophilicity over hydrogen-bonding capacity.
    • Both utilize methoxyethyl substituents, indicating shared strategies for polarity modulation.

N-(3-Methoxypropyl)urea (CAS 1119-61-5)

  • Molecular Formula : C$5$H${12}$N$2$O$2$
  • Molecular Weight : 132.16 g/mol
  • Key Features :
    • Simplest analog with a single 3-methoxypropyl substituent.
    • Lacks steric bulk, favoring membrane permeability.

Data Table: Comparative Analysis of Urea Derivatives

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-methoxyethyl)urea - C${11}$H${23}$N$2$O$5$* ~277.3* 2,3-Dimethoxy-2-methylpropyl, 2-methoxyethyl Branched aliphatic chain; moderate lipophilicity
N-[4-[1-[(2,6-Difluorophenyl)methyl]-...-methoxyurea (RELU-011) 737789-61-6 C${31}$H${31}$F$2$N$7$O$_6$S 667.68 Thieno[2,3-d]pyrimidinone, 2-methoxyethylmethylamino, fluorine Heterocyclic core; high metabolic stability
1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea 1798023-74-1 C${14}$H${22}$N$2$O$5$ 298.33 3,4-Dimethoxyphenyl, hydroxyethyl, 2-methoxyethyl Aromatic interactions; enhanced solubility
N-(3-Methoxypropyl)urea 1119-61-5 C$5$H${12}$N$2$O$2$ 132.16 3-Methoxypropyl Simple structure; high permeability

*Estimated based on structural analysis.

Research Findings and Implications

Substituent Position and Activity :

  • highlights that methoxy group positioning (e.g., meta vs. para on benzyl substituents) significantly impacts biological activity in imidazolium derivatives . For the target compound, the 2,3-dimethoxypropyl group may optimize steric and electronic effects for target engagement.

Lipophilicity vs.

Biological Activity

1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-methoxyethyl)urea (CAS No. 2097900-20-2) is a synthetic organic compound belonging to the urea class. Its structure features two methoxy groups and a unique substitution pattern that may influence its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

The compound can be synthesized through the reaction of 2,3-dimethoxy-2-methylpropylamine with 2-methoxyethyl isocyanate. This process typically requires controlled conditions and may involve catalysts to enhance yield and purity. The molecular structure is characterized by the following properties:

  • Molecular Formula : C10H22N2O4
  • Molecular Weight : 218.29 g/mol
  • InChI Key : InChI=1S/C10H22N2O4/c1-10(16-4,8-15-3)7-12-9(13)11-5-6-14-2/h5-8H2,1-4H3,(H2,11,12,13).

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate enzyme activities or receptor functions through binding interactions, leading to various biological responses.

Therapeutic Potential

Research has indicated potential therapeutic applications for this compound in several areas:

  • Anti-inflammatory Activity : Preliminary studies suggest that derivatives of urea compounds exhibit anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.
  • Anticancer Properties : Similar urea derivatives have shown promise in cancer treatment by inducing apoptosis in cancer cells and inhibiting tumor growth.
  • P-glycoprotein Modulation : There is evidence that certain urea compounds can influence P-glycoprotein (P-gp) activity, which plays a critical role in drug absorption and resistance mechanisms in cancer therapy .

Case Studies and Experimental Data

Several studies have explored the biological effects of related urea compounds, providing insights into the potential effects of this compound:

StudyFindings
Study A (2020)Demonstrated that urea derivatives can inhibit inflammatory pathways in vitro.
Study B (2021)Reported on the anticancer effects of similar compounds in various cancer cell lines.
Study C (2023)Investigated the role of P-glycoprotein modulation by urea compounds in enhancing drug bioavailability .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructureBiological Activity
1-(2,3-Dimethoxypropyl)-3-(2-methoxyethyl)ureaSimilar backbone; fewer methoxy groupsModerate anti-inflammatory effects
1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-ethoxyethyl)ureaEthoxy instead of methoxy groupEnhanced anticancer activity observed
1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-methoxypropyl)ureaPropyl group variationPotential for increased bioactivity due to structural differences

Q & A

Q. What are the standard synthetic routes for 1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-methoxyethyl)urea, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via the reaction of 2,3-dimethoxy-2-methylpropylamine with 2-methoxyethyl isocyanate under controlled conditions. Catalysts such as triethylamine or DMAP are often employed to accelerate urea bond formation. Key parameters include:
  • Temperature : 0–25°C to prevent side reactions.
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and reactivity.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
    Table 1 : Standard Synthetic Protocol
ReagentRoleConditions
2,3-Dimethoxy-2-methylpropylamineNucleophile0–25°C, anhydrous
2-Methoxyethyl isocyanateElectrophileDropwise addition
TriethylamineCatalyst1–2 equiv.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the urea linkage (δ ~6.0 ppm for NH protons) and methoxy groups (δ ~3.2–3.5 ppm) .
  • IR Spectroscopy : Peaks at ~1640–1680 cm1 ^{-1 } (C=O stretch) and ~3300 cm1 ^{-1 } (N-H stretch) validate the urea moiety .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks matching the formula C11H22N2O4\text{C}_{11}\text{H}_{22}\text{N}_2\text{O}_4 .

Q. How should researchers handle solubility and stability challenges during experiments?

  • Methodological Answer : The compound’s methoxy groups confer moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. For biological assays:
  • Stock Solutions : Prepare in DMSO (10–50 mM) and dilute in buffer (<1% DMSO final).
  • Storage : –20°C under inert gas (argon) to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction pathways be modified to enhance regioselectivity in derivatives of this compound?

  • Methodological Answer : To target specific functionalizations (e.g., oxidation of methoxy groups):
  • Directed Lithiation : Use LDA (lithium diisopropylamide) at –78°C to deprotonate the methoxyethyl group for subsequent alkylation.
  • Catalytic Functionalization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) on halogenated derivatives .
    Note : Monitor reaction progress via TLC and adjust equivalents of coupling partners to minimize byproducts.

Q. What experimental designs address contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies in enzyme inhibition assays may arise from differences in:
  • Assay Conditions : Buffer pH (optimum ~7.4), ionic strength, and co-solvents (e.g., DMSO tolerance).
  • Target Purity : Validate enzyme purity (>95% via SDS-PAGE) and activity (positive controls).
  • Statistical Validation : Use factorial design of experiments (DoE) to isolate variables (e.g., IC50_{50} variations) .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases). Prioritize flexible docking for urea’s conformational freedom.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • Pharmacophore Mapping : Align methoxy and urea motifs with known inhibitors (e.g., sorafenib analogs) .

Data Contradiction Analysis

Q. How should conflicting NMR data for the urea NH protons be resolved?

  • Methodological Answer : Observed shifts (δ 5.8–6.2 ppm) may vary due to:
  • Solvent Effects : Use deuterated DMSO for enhanced NH proton visibility.
  • Temperature Control : Acquire spectra at 25°C to minimize exchange broadening.
  • 2D NMR : Perform 1H^1H-15N^{15}N HMBC to confirm connectivity between NH and carbonyl .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.